

Application Notes: The Use of Sodium Laurate in Protein Crystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium laurate*

Cat. No.: *B148142*

[Get Quote](#)

Introduction

Protein crystallization is a critical step for determining the three-dimensional structure of macromolecules via X-ray crystallography.^{[1][2]} This process is particularly challenging for integral membrane proteins (IMPs) due to their amphipathic nature, possessing both hydrophobic surfaces that interact with the lipid bilayer and hydrophilic surfaces exposed to aqueous environments.^[3] To study these proteins *in vitro*, they must be extracted from their native membrane environment and stabilized in solution using detergents, which act as membrane mimics.^{[4][5][6]}

Sodium laurate is an anionic detergent that has emerged as a valuable tool in membrane proteomics and structural biology.^{[7][8]} Structurally, it possesses a 12-carbon hydrophobic tail and a hydrophilic carboxylate head group. This amphipathic character allows it to disrupt lipid bilayers, encapsulate membrane proteins within micelles, and maintain their solubility in aqueous buffers for downstream applications, including crystallization.^{[4][9]}

Key Applications and Advantages of **Sodium Laurate**

- Efficient Solubilization of Membrane Proteins: Studies have shown that **sodium laurate** can lyse membranes and solubilize membrane proteins with an efficiency comparable to sodium dodecyl sulfate (SDS), a widely used but often denaturing detergent.^{[7][8]} This makes it a powerful agent for extracting proteins from the lipid bilayer.

- **Compatibility with Proteolytic Enzymes:** A significant advantage of **sodium laurate** is its compatibility with common proteases such as trypsin and chymotrypsin, especially when used at concentrations around 0.1%.^[7] This is beneficial for proteomics applications that require protein digestion prior to mass spectrometry.
- **Ease of Removal:** **Sodium laurate** can be efficiently removed from a sample solution. Upon acidification (lowering the pH), it converts to its insoluble fatty acid form, lauric acid, which can be separated from the protein solution by phase transfer or centrifugation.^[7] This prevents the detergent from interfering with subsequent analytical techniques like mass spectrometry or potentially hindering crystal formation.
- **Alternative for Crystallization Screening:** As an ionic detergent, **sodium laurate** offers different physicochemical properties compared to the more commonly used non-ionic (e.g., DDM, LDAO) or zwitterionic (e.g., CHAPS) detergents.^{[4][6]} This expands the chemical space available for screening and can sometimes yield crystals when other detergents fail. While ionic detergents are often considered "harsh" because they can disrupt protein-protein interactions, the unique properties of **sodium laurate** may stabilize certain proteins or promote different crystal contacts.^[4]

Quantitative Data

Understanding the physicochemical properties of a detergent is crucial for designing and optimizing crystallization experiments. The Critical Micelle Concentration (CMC) is the concentration above which detergent monomers self-assemble into micelles, the structures responsible for solubilizing membrane proteins.^{[4][6]}

Table 1: Physicochemical Properties of **Sodium Laurate**

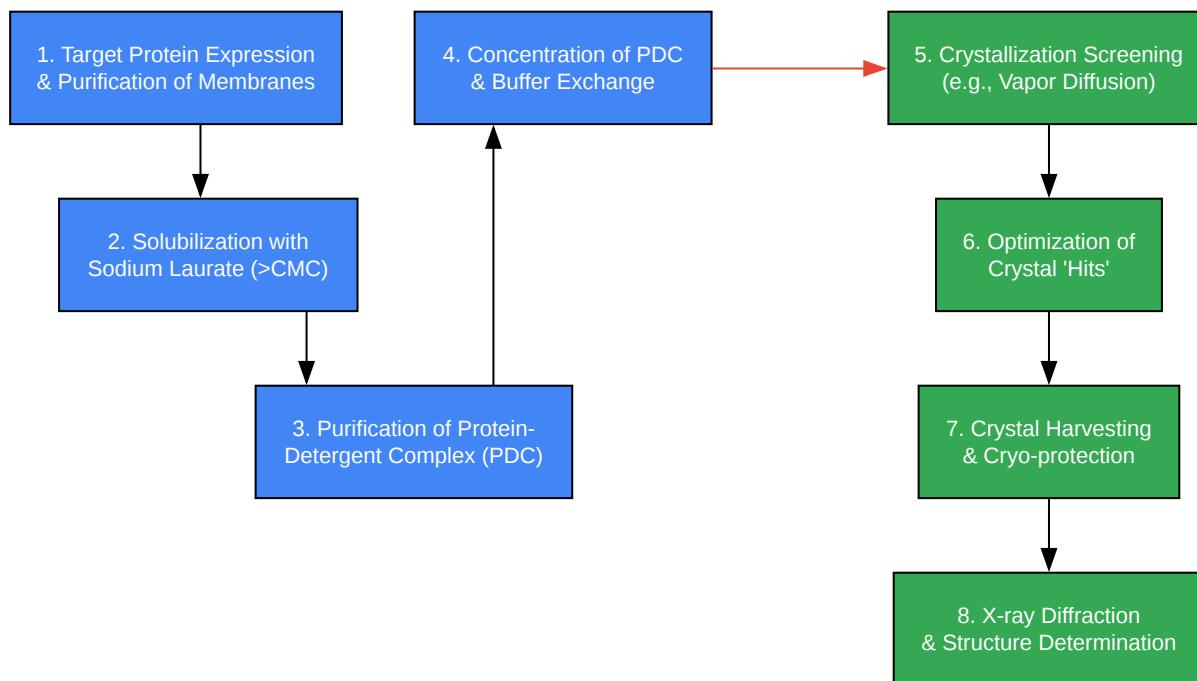

Property	Value	Reference(s)
Chemical Formula	<chem>C12H23NaO2</chem>	
Molecular Weight	222.30 g/mol	
Class	Anionic	[9]
Critical Micelle Conc. (CMC)	~30 mM	[10]

Table 2: Comparison of Critical Micelle Concentrations (CMC) for Common Anionic Detergents

Detergent	CMC (in water)	Reference(s)
Sodium Laurate	~30 mM	[10]
Sodium Dodecyl Sulfate (SDS)	~8.1 mM	[10]
Sodium Decanoate	~86 mM	[10]
Sodium Caprylate	~300 mM	[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the crystallization of a membrane protein using **sodium laurate** as the solubilizing agent.

[Click to download full resolution via product page](#)

Caption: Workflow for membrane protein crystallization using **sodium laurate**.

Protocols

The following is a generalized protocol for using **sodium laurate** in the crystallization of a membrane protein. The concentrations of protein, detergent, and precipitants, as well as buffer conditions, must be empirically optimized for each specific target protein.

Protocol 1: Membrane Protein Solubilization and Purification

This protocol describes the initial steps of extracting the target protein from the membrane and purifying the protein-detergent complex (PDC).

Materials:

- Purified cell membranes containing the target protein.
- Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol.
- **Sodium Laurate** Stock Solution: 10% (w/v) (~450 mM) in deionized water.
- Wash and Elution buffers for chromatography.
- Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
- Size Exclusion Chromatography (SEC) column.

Procedure:

- Determine Optimal Detergent Concentration: Perform a small-scale screen to find the minimum concentration of **sodium laurate** required to efficiently solubilize the target protein. Test a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).
- Solubilization: Resuspend the purified membranes in Solubilization Buffer to a total protein concentration of 5-10 mg/mL. Add the 10% **Sodium Laurate** stock solution to the desired final concentration.

- Incubation: Gently stir the suspension at 4°C for 1-2 hours to allow for complete solubilization.
- Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments and debris.
- Affinity Chromatography: Carefully collect the supernatant containing the solubilized protein-detergent complexes (PDCs). Apply this to a pre-equilibrated affinity chromatography column.
- Washing and Elution: Wash the column with buffer containing a lower concentration of **sodium laurate** (typically just above its CMC, e.g., 0.1% or ~4.5 mM) to remove non-specific binders. Elute the target protein using the appropriate method (e.g., imidazole for His-tags).
- Size Exclusion Chromatography (SEC): As a final purification and polishing step, apply the eluted sample to a SEC column pre-equilibrated with a buffer containing ~0.1% **sodium laurate**. This separates the target PDC from aggregates and other impurities.[11]
- Concentration: Pool the fractions containing the pure, monodisperse PDC. Concentrate the sample to a target concentration for crystallization, typically 5-20 mg/mL, using a centrifugal filter device with an appropriate molecular weight cutoff.[12][13]

Protocol 2: Protein Crystallization by Vapor Diffusion (Hanging Drop)

This protocol outlines setting up a crystallization screen for the purified PDC using the hanging drop vapor diffusion method.

Materials:

- Concentrated, pure Protein-Detergent Complex (PDC) from Protocol 1.
- 24-well or 96-well crystallization plates.
- Siliconized glass cover slips.
- Commercial or custom-made crystallization screen solutions (containing various salts, polymers like PEG, and buffers at different pH values).[1][14]

Procedure:

- Plate Setup: Pipette 500 μL of a crystallization screen solution into the reservoir of a well in the crystallization plate.[15]
- Prepare the Drop: On a clean cover slip, pipette 1 μL of the concentrated PDC solution. Next, pipette 1 μL of the reservoir solution from the corresponding well into the protein drop. [12][15]
 - Note: Avoid introducing bubbles. The ratio of protein to reservoir solution can be varied (e.g., 2:1, 1:2) as part of the optimization process.[12]
- Seal the Well: Invert the cover slip and place it over the reservoir, creating a seal with vacuum grease or adhesive tape. The drop should be hanging suspended above the reservoir solution.[2]
- Equilibration: Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir.[2][16] This process gradually increases the concentration of both the protein and the precipitant in the drop, driving the system toward supersaturation and, ideally, nucleation and crystal growth.
- Incubation and Monitoring: Store the plates in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).[12] Monitor the drops regularly under a microscope over several days to weeks, looking for the appearance of crystals and documenting the results (e.g., clear drop, precipitate, microcrystals, or single crystals).[12]
- Optimization: If initial screening yields promising "hits" (e.g., microcrystals or heavy precipitate), further optimization is required. This involves systematically varying the conditions around the initial hit, such as pH, precipitant concentration, and protein concentration, to improve crystal size and quality.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein crystallization - Wikipedia [en.wikipedia.org]
- 3. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 5. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 7. Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics | PLOS One [journals.plos.org]
- 8. Sodium laurate, a novel protease- and mass spectrometry-compatible detergent for mass spectrometry-based membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 16. Growing crystals from protein – scienceinschool.org [scienceinschool.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: The Use of Sodium Laurate in Protein Crystallization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148142#use-of-sodium-laurate-in-protein-crystallization-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com